N1-(2-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

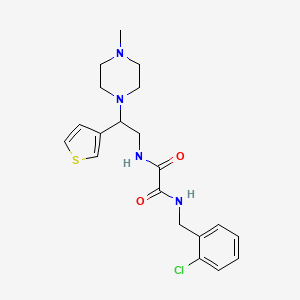

N1-(2-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a substituted ethyl chain at N2 containing a 4-methylpiperazine ring and a thiophen-3-yl moiety.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-4-2-3-5-17(15)21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUKTGCRSUEHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article discusses its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide, with a molecular formula of C20H25ClN4O2S and a molecular weight of approximately 420.96 g/mol. The presence of the oxalamide functional group suggests significant biological interactions, particularly with enzymes and receptors involved in cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C20H25ClN4O2S |

| Molecular Weight | 420.96 g/mol |

| CAS Number | 946355-26-6 |

Synthesis

The synthesis of this compound typically involves several organic chemistry techniques. Common methods include the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate oxalamide, which is subsequently reacted with 4-methylpiperazine under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Anticancer Potential

Research indicates that this compound may exhibit inhibitory effects on Aurora kinases , which are critical in cell division and are often overexpressed in cancer cells. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapy.

Enzyme Inhibition

The compound is reported to interact with various enzymes involved in metabolic pathways. Preliminary studies suggest it may inhibit specific enzymes related to cell proliferation, thus exhibiting potential anticancer properties . The modulation of these enzymes could provide insights into its mechanism of action and therapeutic applications.

Case Studies

Several studies have investigated the biological activity of similar compounds within the oxalamide class:

- Aurora Kinase Inhibition : A study demonstrated that related oxalamides inhibited Aurora kinase activity, leading to cell cycle arrest in cancer cell lines.

- Protein Interaction Modulation : Another study explored how structural modifications influenced the interaction with BET proteins, showing that certain derivatives had enhanced inhibitory effects on these targets, suggesting a pathway for further development.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl ethyl chain.

- Application: Approved globally as a flavoring agent (FEMA 4233) to replace monosodium glutamate (MSG) in food products .

- Comparison : Unlike the target compound, S336 lacks halogen substituents and piperazine, focusing instead on methoxy and pyridine groups for taste modulation. The target’s chloro and thiophene groups may confer distinct electronic properties and bioactivity.

BNM-III-170 (Antiviral Oxalamide)

- Structure: Contains a guanidinomethyl-indenyl group and a 4-chloro-3-fluorophenyl moiety .

- Application: Enhances vaccine efficacy against immunodeficiency viruses.

- Comparison : Both compounds share the oxalamide backbone, but BNM-III-170’s indenyl and guanidine groups target viral entry mechanisms. The target compound’s thiophene and piperazine may instead modulate kinase or CNS-related pathways.

GMC Series (Antimicrobial Oxalamides)

- Examples : GMC-1 (4-bromophenyl), GMC-3 (4-chlorophenyl), GMC-4 (4-fluorophenyl) .

- Application : Broad-spectrum antimicrobial activity.

- Comparison : Halogenated aryl groups in GMC compounds enhance antimicrobial potency. The target’s 2-chlorobenzyl group may similarly improve lipophilicity and membrane penetration, while the piperazine could improve solubility.

Fragrance-Related Oxalamides

- Examples : N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FFDc 4231) .

- Application : Used in flavor and fragrance formulations.

- Comparison : Methoxy and pyridine groups prioritize volatility and olfactory properties. The target compound’s chloro and thiophene substituents likely reduce volatility, favoring therapeutic over flavor applications.

Structural Features and Bioactivity

Key Observations:

Halogen Effects : Chloro substituents (target compound, GMC-3) enhance lipophilicity and target binding, critical for antimicrobial or therapeutic activity.

Heterocyclic Moieties : Thiophene (target) and pyridine (S336, FFDc 4231) contribute to aromatic interactions but differ in electronic profiles.

Solubility Modifiers : Piperazine (target) and methoxy groups (S336, FFDc 4231) improve solubility, though piperazine may also engage in hydrogen bonding for drug-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.